molecular formula C13H18BFO2 B1313668 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 243145-83-7

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1313668
M. Wt: 236.09 g/mol
InChI Key: RLTRQJNDILQGNA-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboron compound due to the presence of a boron atom in its structure. The 4-fluorobenzyl group indicates the presence of a benzene ring with a fluorine atom at the 4th position, and a methyl group attached to the boron atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring is planar, and the fluorine atom would add electronegativity . The 1,3,2-dioxaborolane ring is likely to have a planar or near-planar geometry .


Chemical Reactions Analysis

As an organoboron compound, it might undergo reactions typical for this class of compounds, such as hydroboration or coupling reactions . The presence of the fluorine atom might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase its polarity and influence its solubility .

Scientific Research Applications

  • Biomedical Applications

    • Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields . They facilitate the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
    • Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
    • Impressive progresses have been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .
  • Bio-imaging

    • Functional fluorophores represent an emerging research field, distinguished by their diverse applications, especially in sensing and cellular imaging .
    • Over the past few decades, advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores .
    • These advancements include deciphering sensing mechanisms via photochemical reactions and scrutinizing the applications of fluorescent probes that specifically target organelles .
    • New fluorophores developed between 2007 and 2022 exhibit advanced optical properties, providing new insights into bioimaging .
  • Synthesis of Other Compounds

    • “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” might be used as a building block in the synthesis of other complex organic compounds . For example, 4-Fluorobenzyl bromide was used in the preparation of several compounds including 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, (S)-1-(4-fluorobenzyl)-5-(2-(4-fluorophenoxymethyl)pyrrolidine-1-sulfonyl)isatin, 8-bromo 9-(4-fluorobenzyl) adenine, and 8-bromo 3-(4-fluorobenzyl) adenine .
  • Chemical Nomenclature

    • Understanding the structure and nomenclature of “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be important in fields like organic chemistry . The IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry .
  • Pharmacokinetics

    • The compound “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” might have potential applications in the field of pharmacokinetics . The compound is predicted to have high GI absorption and is BBB permeant . It is also predicted to be a P-gp substrate and a CYP2D6 inhibitor .
  • Synthesis of Other Compounds

    • “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” might be used as a building block in the synthesis of other complex organic compounds . For example, 4-Fluorobenzyl bromide was used in the preparation of several compounds including 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, (S)-1-(4-fluorobenzyl)-5-(2-(4-fluorophenoxymethyl)pyrrolidine-1-sulfonyl)isatin, 8-bromo 9-(4-fluorobenzyl) adenine, and 8-bromo 3-(4-fluorobenzyl) adenine .
  • Chemical Nomenclature

    • Understanding the structure and nomenclature of “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be important in fields like organic chemistry . The IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or possible biological activity .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTRQJNDILQGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454345
Record name 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

243145-83-7
Record name 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Citations

For This Compound
2
Citations
KAC Bastick - Synlett, 2023 - thieme-connect.com
We report a synthetic platform for the formation of benzylic C–X bonds. Benzylboronic acid pinacol (Bpin) esters are useful synthetic intermediates but are commercially uncommon, …
Number of citations: 4 www.thieme-connect.com
C Wu, G Wu, Y Zhang, J Wang - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
A transition-metal-free method for the synthesis of benzylic boronate esters with arylboronic acids and trimethylsilyldiazomethane (TMSCHN2) has been developed. This transformation …
Number of citations: 20 pubs.rsc.org

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